![molecular formula C11H10F3N3OS2 B2499933 4-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1235042-07-5](/img/structure/B2499933.png)
4-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide" is a chemical entity that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The structure of this compound suggests that it may have interesting chemical and biological properties, as thiadiazoles are known for their diverse pharmacological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One such method involves the oxidative dimerization of thioamides in the presence of electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or benzoyl chloride, which can yield 3,5-disubstituted 1,2,4-thiadiazoles at room temperature with high efficiency . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,2,4-thiadiazole ring, which can be further substituted with various functional groups. The presence of a trifluoroethyl group in the compound suggests a high degree of electronegativity, which could influence its reactivity and interactions with other molecules. The thiophenyl group could contribute to the compound's aromatic character and potential for pi-pi interactions .
Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions. For instance, the reaction of a thiadiazole derivative with potassium tert-butylate and methyl iodide can lead to the formation of a 4-methylsulfanylethynylfuran derivative . This indicates that the thiadiazole ring can be opened under certain conditions, which could be relevant for the compound if similar reactivity patterns are observed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's electronic distribution and reactivity . The crystal structure of related compounds, as determined by X-ray diffraction, often reveals hydrogen bonding interactions, which could also be expected for the compound . These interactions can significantly impact the compound's solubility, stability, and overall physical properties.
Scientific Research Applications
Synthesis and Evaluation of Thiadiazole and Thiazole Derivatives
Anticancer Applications : A study describes the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, highlighting their potent anticancer activities. These compounds were synthesized using a convenient method and tested against Hepatocellular carcinoma cell lines, with some showing significant inhibitory effects. The structure-activity relationships were suggested based on their anticancer results, indicating the potential of thiadiazole and thiazole moieties in the development of new anticancer agents (Gomha et al., 2017).
Heterocyclic Synthesis : Another research effort focused on the synthesis of thiophenylhydrazonoacetates, leading to the creation of various heterocyclic compounds. This study explored the reactivity of these compounds toward different nitrogen nucleophiles, yielding derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These findings underscore the versatility of thiophene derivatives in heterocyclic synthesis, potentially applicable to the development of new therapeutic agents (Mohareb et al., 2004).
Biological Activities : Research into the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, along with 1,3,4-thiadiazole among others, revealed their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited significant activity against test microorganisms, highlighting the potential of thiadiazole derivatives in the design of new drugs with specific biological activities (Başoğlu et al., 2013).
properties
IUPAC Name |
4-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS2/c1-7-9(20-16-15-7)10(18)17(6-11(12,13)14)4-8-2-3-19-5-8/h2-3,5H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLKHOBMVZGLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.